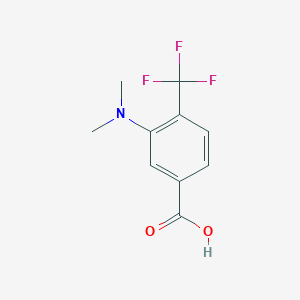

3-Dimethylamino-4-trifluoromethyl-benzoic acid

Description

3-Dimethylamino-4-trifluoromethyl-benzoic acid is a fluorinated benzoic acid derivative characterized by a dimethylamino (-N(CH₃)₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, influencing solubility, acidity, and reactivity. The compound has been utilized in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesis workflows. However, commercial availability of this compound is currently discontinued, as noted in CymitQuimica’s fluorinated compounds catalog .

Properties

IUPAC Name |

3-(dimethylamino)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(2)8-5-6(9(15)16)3-4-7(8)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHZSYVYWSTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Dimethylamino-4-trifluoromethyl-benzoic acid (DMFBA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of DMFBA, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

DMFBA is characterized by a dimethylamino group and a trifluoromethyl substituent on a benzoic acid backbone. Its structure can be represented as follows:

This unique structure contributes to its chemical reactivity and biological interactions.

Research indicates that DMFBA interacts with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Enzyme Interaction

DMFBA has been shown to inhibit certain enzymes, which may be linked to its therapeutic effects. For example, it exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. In vitro studies have reported IC50 values for AChE inhibition in the range of 7.49 ± 0.16 µM, indicating significant potency compared to standard inhibitors like donepezil .

Biological Activities

The compound has been studied for several biological activities:

1. Anticancer Activity

DMFBA has demonstrated promising anticancer properties in various studies. A study evaluated its effects on human cancer cell lines, revealing that it significantly inhibits cell proliferation with IC50 values below 10 µM against multiple cancer types .

2. Antimicrobial Activity

Preliminary research suggests that DMFBA possesses antimicrobial properties, particularly against gram-positive bacteria. Its minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting potential as an antibacterial agent .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, DMFBA has shown anti-inflammatory effects in preclinical models. The compound modulates inflammatory pathways, which may contribute to its therapeutic potential in diseases characterized by chronic inflammation.

Case Studies

Several case studies highlight the efficacy of DMFBA in different contexts:

-

Case Study 1: Cancer Treatment

A group of researchers investigated the effect of DMFBA on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant activation of apoptotic pathways as evidenced by increased caspase-3 activity. -

Case Study 2: Neuroprotection

In a neuroprotective study using neuronal cell cultures exposed to oxidative stress, DMFBA exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability.

Research Findings

The following table summarizes key findings from recent studies on DMFBA:

Scientific Research Applications

Medicinal Chemistry

3-Dimethylamino-4-trifluoromethyl-benzoic acid has been investigated for its potential therapeutic applications. Its structural features enable it to interact with biological targets effectively.

Anticancer Activity

Recent studies have shown that derivatives of trifluoromethyl benzoic acids exhibit cytotoxic properties against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development.

Case Study :

In a study published by the American Chemical Society, compounds similar to this compound were tested against breast cancer cells, showing significant inhibition of cell proliferation at micromolar concentrations .

Material Science

The compound has also found applications in material science, particularly in the development of advanced materials with specific properties.

Polymer Additives

This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of trifluoromethyl groups can improve the material's resistance to solvents and heat.

Data Table: Properties of Polymers with Additives

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 350 |

Analytical Chemistry

The compound is utilized as a standard in analytical methods due to its well-defined chemical properties.

Chromatography

In gas chromatography-mass spectrometry (GC-MS), this compound serves as an internal standard for quantifying fluorinated aromatic compounds. Its distinct mass spectrum allows for accurate identification and quantification.

Case Study :

A research team utilized this compound in a study to analyze environmental samples for fluorinated pollutants, achieving detection limits significantly lower than traditional methods .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules, particularly those aimed at pharmaceutical applications.

Synthesis Pathways

Various synthetic routes have been developed to utilize this compound in creating new derivatives with enhanced biological activity.

Synthesis Example :

Using N,N'-dicyclohexylcarbodiimide (DCC) coupling reactions, researchers have synthesized novel salicylanilide derivatives that demonstrate improved efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Acidity and Solubility Trends

- Electron-Withdrawing Effects: The -CF₃ group in all analogs lowers pKa compared to non-fluorinated benzoic acids. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid exhibits stronger acidity due to dual electron-withdrawing groups (-F and -CF₃) at adjacent positions .

- Solubility: The dimethylamino group in the target compound enhances water solubility relative to methyl-substituted analogs (e.g., 4-Methyl-3-(trifluoromethyl)benzoic acid) . Amino-substituted derivatives (e.g., 4-amino-3-(trifluoromethyl)benzoic acid) show pH-dependent solubility due to protonation/deprotonation .

Pharmacological and Industrial Relevance

- Drug Intermediates: Amino-substituted analogs (e.g., 4-amino-3-(trifluoromethyl)benzoic acid) are precursors to β-adrenergic agonists like Mahuterol .

- Agrochemicals: Fluorinated benzoic acids are critical in herbicide synthesis; for instance, 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid derivatives optimize fomesafen production .

Preparation Methods

Preparation of the 3-Trifluoromethylbenzoic Acid Intermediate

The trifluoromethyl group introduction and benzoic acid framework construction are key initial steps. A well-documented method involves the transformation of m-xylene into 3-trifluoromethylbenzoic acid via a three-step process:

Step 1: Chlorination Reaction

m-Xylene undergoes chlorination in the presence of chlorine gas and initiators (thermal or photochemical) to form meta-bis(trichloromethyl)benzene intermediates.- Temperature range: 60-240 °C (preferably 80-150 °C)

- Solvent: Typically benzenyl trichloride or similar chlorinated solvents

- Reaction time and conditions are optimized to maximize chlorination efficiency.

Step 2: Controlled Fluoridation

The chlorinated intermediate is subjected to fluoridation to replace specific chlorine atoms with fluorine, forming trichloromethyl trifluoromethylbenzene intermediates.Step 3: Catalytic Hydrolysis

Hydrolysis of the trichloromethyl trifluoromethylbenzene intermediate in the presence of a zinc catalyst (e.g., zinc acetate) and water yields 3-trifluoromethylbenzoic acid.- Catalyst loading: 0.1-50 wt% relative to intermediate (preferably 1-10 wt%)

- Temperature: 100-240 °C (preferably 120-150 °C)

- Water: 2-50 molar equivalents (preferably 2-10 equivalents)

- Reaction time: 4-60 hours

- Purification: Acid-base extraction using sodium hydroxide and organic solvents (chloroform, methylene dichloride, ethyl acetate) to obtain high purity (>99.9%) product.

- Yield: 60-81% overall for hydrolysis step

- Melting point: 106.0-106.2 °C (consistent with literature values for 99% purity).

Table 1: Hydrolysis Reaction Parameters for 3-Trifluoromethylbenzoic Acid Preparation

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst type | Zinc acetate (preferred) | Other zinc salts applicable |

| Catalyst loading | 0.1 - 50 wt% | Optimal 1-10 wt% |

| Temperature | 100 - 240 °C | Optimal 120-150 °C |

| Water equivalents | 2 - 50 molar equivalents | Optimal 2-10 equivalents |

| Reaction time | 4 - 60 hours | Adjusted by feed and conditions |

| Yield | 60 - 81% | Hydrolysis step |

| Purity | ≥ 99.9% | After purification |

| Melting point | 106.0 - 106.2 °C | Consistent with literature |

Introduction of the Dimethylamino Group via Reductive Methylation

The synthesis of 3-(N,N-Dimethylamino)benzoic acid derivatives typically involves the methylation of 3-aminobenzoic acid or its salts. The preferred method is reductive methylation using formaldehyde and hydrogen in the presence of a supported transition metal catalyst:

- Starting Material: Alkali metal salt (preferably sodium salt) of 3-aminobenzoic acid

- Methylating Agent: Formaldehyde solution added continuously over 0.5 to 20 hours

- Catalyst: Supported palladium catalyst preferred (platinum also applicable)

- Reaction Conditions:

- Temperature: 20 °C to 120 °C (gradually raised during reaction)

- Hydrogen pressure: 1 to 40 bar

- pH control: Buffering agent added to maintain pH 6.5 to 9.5 after methylation

- Outcome: Controlled reductive methylation converts amino group to dimethylamino group efficiently, minimizing over-alkylation or side reactions.

Combining Both Functionalities: Synthesis of 3-Dimethylamino-4-trifluoromethyl-benzoic Acid

The target compound requires both the trifluoromethyl group at the 4-position and the dimethylamino group at the 3-position on benzoic acid. The synthetic strategy involves:

Preparation of 3-aminobenzoic acid derivative with trifluoromethyl substitution at the 4-position (or vice versa), followed by reductive methylation as described above.

Alternatively, preparing 3-trifluoromethylbenzoic acid first and then introducing the dimethylamino group via amination and subsequent methylation.

Due to the complexity and regioselectivity challenges, the synthesis often employs:

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Starting Material / Intermediate | Key Conditions / Catalysts | Outcome / Product |

|---|---|---|---|---|

| 1 | Chlorination | m-Xylene | Cl2, initiator, 80-150 °C | meta-bis(trichloromethyl)benzene intermediates |

| 2 | Fluoridation | Chlorinated intermediates | Controlled fluorination | Trichloromethyl trifluoromethylbenzene |

| 3 | Hydrolysis | Trichloromethyl trifluoromethylbenzene | Zn catalyst (zinc acetate), 120-150 °C, H2O | 3-Trifluoromethylbenzoic acid |

| 4 | Amination / Nucleophilic substitution | Halogenated trifluoromethylbenzoic acid intermediates | Mg acetate, Co acetate, oxygen, heat | 3-Amino-4-trifluoromethylbenzoic acid |

| 5 | Reductive Methylation | 3-Aminobenzoic acid salt (with trifluoromethyl) | Pd catalyst, formaldehyde, H2, 20-120 °C | This compound |

Research Findings and Notes

The hydrolysis step using zinc acetate catalyst is critical for high yield and purity of trifluoromethylbenzoic acid, with reaction parameters optimized to balance conversion and side reactions.

Reductive methylation under buffered conditions ensures selective formation of the dimethylamino group without over-alkylation or degradation of the carboxylic acid functionality.

The use of halogenated intermediates facilitates regioselective amination and subsequent functional group transformations, improving overall synthetic efficiency.

Purification strategies leveraging the solubility differences between acid and its sodium salt allow isolation of high-purity products suitable for further synthetic applications.

Q & A

Q. What computational tools predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces.

- Benchmark against experimental data (e.g., SNAr reactions with thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.